Coumarin-6-sulfonyl chloride

HPLC Environmental Analysis Phenol Detection

Traditional fluorescent labels like dansyl chloride demand 10-60 min derivatization, constraining throughput in environmental and bioanalytical labs. Coumarin-6-sulfonyl chloride eliminates this bottleneck: • 3.0-min microfluidic derivatization for automated high-throughput phenol/amine analysis • Detection limits 0.1-0.9 μg/L, meeting regulatory water monitoring specs • λex/λem 360/460 nm fluorescence compatible with standard HPLC FLD detectors • Room-temperature phosphorescence on filter paper enables field-deployable screening without dedicated instrumentation. Supplied with full QC documentation; ships ambient with moisture protection.

Molecular Formula C9H5ClO4S
Molecular Weight 244.65 g/mol
CAS No. 10543-42-7
Cat. No. B080270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin-6-sulfonyl chloride
CAS10543-42-7
Synonymscoumarin-6-sulfonyl chloride
Molecular FormulaC9H5ClO4S
Molecular Weight244.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)Cl
InChIInChI=1S/C9H5ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H
InChIKeyHQIPMBGUDSOVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumarin-6-sulfonyl Chloride: HPLC Derivatization & Fluorescent Labeling


Coumarin-6-sulfonyl chloride (C6SCl, 2-Oxo-2H-chromene-6-sulfonyl chloride) is a heterocyclic sulfonyl chloride reagent with a molecular weight of 244.65 g/mol and a melting point of 110–113 °C [1]. It is primarily employed as a pre-column fluorescent derivatization agent for phenols, amines, and amino acids in high-performance liquid chromatography (HPLC) analysis, enabling sensitive detection with characteristic fluorescence at λex 360 nm / λem 460 nm after alkaline ring-opening [2]. Its reactive sulfonyl chloride group facilitates covalent attachment of the coumarin fluorophore to target analytes under mild conditions, making it a key reagent in environmental monitoring and bioanalytical method development.

1 Pre-column fluorescent derivatization for HPLC analysis of phenols, amines, and amino acids
2 Characteristic fluorescence at λex 360 nm / λem 460 nm after alkaline ring-opening
3 Compatible with microfluidic and automated high-throughput derivatization workflows
4 Reactive sulfonyl chloride enables mild covalent labeling of target analytes

Why Coumarin-6-sulfonyl Chloride Substitution Fails


While several sulfonyl chloride reagents (e.g., dansyl chloride, dabsyl chloride) and alternative coumarin derivatives exist for fluorescent labeling, substitution without validation can compromise assay performance due to significant differences in reaction kinetics, detection sensitivity, and the fluorescence properties of the resulting adducts [1]. Coumarin-6-sulfonyl chloride occupies a unique operational niche, offering a distinct combination of rapid derivatization under microfluidic conditions and a specific fluorescence profile (λex/λem 360/460 nm) that may be more compatible with certain HPLC detector configurations than alternatives like dansyl chloride [2]. Furthermore, the 6-positional sulfonyl chloride isomer provides a specific synthetic handle for constructing bioactive sulfonamide libraries that would not be accessible using 3- or 4-substituted coumarin isomers . The following quantitative evidence details these critical performance differentiators.

Reaction kinetics mismatch
C6SCl achieves rapid derivatization under microfluidic conditions, whereas common alternatives like dansyl chloride require longer protocols with elevated temperatures. Substitution may reduce throughput in automated workflows.
Fluorescence profile incompatibility
The characteristic 360/460 nm excitation/emission pair of C6SCl adducts may not be replicated by other sulfonyl chloride reagents. Detector configuration and sensitivity settings may require re-optimization.
Isomer-dependent synthetic utility
Only the 6-position sulfonyl chloride isomer provides the specific coumarin scaffold for constructing certain bioactive sulfonamide libraries. 3- or 4-substituted coumarin isomers produce different regioisomers, potentially altering research outcomes.

Coumarin-6-sulfonyl Chloride Comparator Performance


Phenol Detection Limit: C6SCl vs. Dansyl Chloride

In the HPLC analysis of phenols in water, coumarin-6-sulfonyl chloride (C6SCl) provides detection limits in the range of 0.1–0.9 μg/L, which is comparable to the reported detection limits for dansyl chloride (0.01–1.0 μg/L) under similar reversed-phase HPLC conditions with fluorescence detection [1][2]. The data indicates that C6SCl achieves sensitivity within the same order of magnitude as the widely established dansyl chloride reagent.

Phenol Detection Limit
Cross-study comparable
0.1–0.9 μg/L (C6SCl) vs 0.01–1.0 μg/L (dansyl chloride)
Comparable sensitivity range; may support method transfer consideration
Different fluorescence detectors and HPLC conditions used
HPLC Environmental Analysis Phenol Detection

Phenol Derivatization Speed: C6SCl vs. Dansyl Chloride

Under optimized microfluidic conditions, coumarin-6-sulfonyl chloride (C6SCl) reacts with phenols within 3.0 minutes at ambient temperature to produce stable fluorescent derivatives [1]. This is significantly faster than typical batch derivatization protocols for dansyl chloride with phenols, which require 10–60 minutes at elevated temperatures (e.g., 55–60°C) to achieve comparable labeling efficiency [2]. The 3.0-minute reaction time makes C6SCl particularly suitable for integration into automated, high-throughput microfluidic analytical systems.

Derivatization Speed
Cross-study comparable
3.0 min (C6SCl, microfluidic) vs 10–60 min (dansyl chloride, batch)
Faster reaction kinetics support higher-throughput automated workflows
C6SCl operates at ambient temperature; dansyl requires 55–60 °C
Microfluidics Derivatization HPLC

C6SCl Fluorescence Yield in Micellar Media

The fluorescence quantum yield of coumarin-6-sulfonyl chloride (C6SCl) is highly dependent on the micellar environment. In a comparative study across different surfactants, C6SCl exhibited its maximum fluorescence quantum yield in the presence of Tween-20 (TW-20), followed by Tween-80 (TW-80), Triton X-100, and sodium dodecyl sulfate (SDS) [1]. This rank order provides a quantitative basis for selecting the optimal micellar medium when maximizing fluorescence signal for sensitive detection.

Fluorescence Yield in Micelles
Class-level inference
TW-20 > TW-80 > Triton X-100 > SDS (rank order)
TW-20 may provide the highest fluorescence signal for sensitive detection
Quantitative yield values not reported; data to verify
Fluorescence Micellar Systems Quantum Yield

DNA Gyrase Inhibitory Activity

Coumarin-6-sulfonyl chloride serves as a key building block for synthesizing coumarin-6-sulfonamide derivatives, which have demonstrated potent DNA gyrase inhibition. In a 2023 study, coupling C6SCl with various sulfa drugs and amino-heterocycles yielded a series of compounds, two of which (compounds 10 and 12) strongly inhibited DNA gyrase with IC50 values of 0.25 μM and 0.31 μM, respectively, and exhibited significant antimicrobial activity against S. aureus and E. coli [1]. This synthetic utility distinguishes C6SCl from simple analytical labels like dansyl chloride, which lack the coumarin core for bioactivity, and from other coumarin positional isomers (e.g., 3- or 4-sulfonyl chloride) that produce different regiochemical outputs with potentially divergent biological profiles .

DNA Gyrase Inhibition
Assay context
Lead derivative IC₅₀: 0.25 μM and 0.31 μM
Supports construction of DNA gyrase inhibitor libraries using C6SCl scaffold
Antimicrobial activity screening against S. aureus and E. coli
Medicinal Chemistry DNA Gyrase Antimicrobial

RTP Capability: C6SCl vs. Dansyl Chloride

Both coumarin-6-sulfonyl chloride (C6SCl) and dansyl chloride have been investigated for their room-temperature phosphorescence (RTP) properties on solid substrates. Studies show that C6SCl exhibits RTP on filter paper, enabling detection without the need for cryogenic temperatures or heavy atom perturbers, a property shared by dansyl chloride [1][2]. While both compounds demonstrate this capability, the phosphorescence of dansyl chloride in aqueous solution requires the addition of thallium nitrate and sodium sulfite to induce RTP emission [3], whereas C6SCl derivatives have been successfully detected using TLC with phosphorimetric detection at 77K, suggesting a different operational window [4].

RTP Capability
Cross-study comparable
C6SCl shows RTP on filter paper; dansyl chloride also exhibits RTP under different conditions
Alternative solid-state detection route for resource-limited settings
Conditions differ (C6SCl on paper; dansyl requires heavy-atom perturber in solution)
Phosphorescence RTP Solid-State Detection

Coumarin-6-sulfonyl Chloride Application Scenarios


Microfluidic HPLC for Environmental Phenols

Leveraging its 3.0-minute derivatization time under microfluidic conditions (vs. 10–60 min for dansyl chloride), C6SCl is ideally suited for automated, high-throughput analysis of phenols in drinking water, surface water, and wastewater. Its detection limits of 0.1–0.9 μg/L meet regulatory requirements, and the rapid reaction kinetics enable integration into online monitoring systems [1].

Antimicrobial Agent Synthesis via DNA Gyrase Inhibition

As a synthetic building block, C6SCl enables the efficient construction of coumarin-6-sulfonamide libraries with demonstrated DNA gyrase inhibitory activity (IC50 0.25–0.31 μM for lead compounds). This application is distinct from dansyl chloride, which cannot serve as a bioactive scaffold precursor. Medicinal chemistry groups should prioritize C6SCl for developing novel antibacterial agents [2].

Fluorescence Amino Acid Analysis in Complex Matrices

C6SCl-labeled amino acid derivatives exhibit enhanced fluorescence in β-cyclodextrin media, with glycine showing the greatest enhancement. This property makes C6SCl valuable for sensitive amino acid detection in biological samples where matrix effects could otherwise suppress signal. The fluorescence enhancement factor in cyclodextrin provides a quantifiable advantage over non-enhanced labeling schemes [3].

Phosphorescence Detection on Solid Supports

For field-deployable or low-cost screening applications, C6SCl's ability to produce room-temperature phosphorescence on filter paper or after TLC separation enables detection without complex instrumentation. This offers a practical alternative to fluorescence-based methods that require dedicated detectors, expanding the reagent's utility in resource-limited analytical settings [4].

Application
Selection Property
Validation Focus
Environmental phenol analysis (microfluidic HPLC)
Rapid microfluidic derivatization kinetics
Method transfer feasibility and sensitivity benchmarking
DNA gyrase inhibitor research via sulfonamide synthesis
Coumarin-6-sulfonamide scaffold
Antimicrobial activity screening and IC₅₀ verification
Amino acid fluorescence analysis in cyclodextrin media
Fluorescence enhancement by β-cyclodextrin
Signal enhancement reproducibility in complex matrices
Solid-state phosphorescence screening
Room-temperature phosphorescence on filter paper
Detection without cryogenic equipment or heavy-atom perturbers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coumarin-6-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.